![molecular formula C10H23NOSi B14185121 (2S)-2-{2-[(Trimethylsilyl)oxy]propan-2-yl}pyrrolidine CAS No. 917773-68-3](/img/structure/B14185121.png)
(2S)-2-{2-[(Trimethylsilyl)oxy]propan-2-yl}pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-{2-[(Trimethylsilyl)oxy]propan-2-yl}pyrrolidine is a compound that features a pyrrolidine ring substituted with a trimethylsilyl group. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is a core structure in many biologically active molecules and pharmaceuticals . The trimethylsilyl group is often used in organic synthesis to protect hydroxyl groups due to its stability and ease of removal.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-{2-[(Trimethylsilyl)oxy]propan-2-yl}pyrrolidine typically involves the protection of a hydroxyl group with a trimethylsilyl group. One common method is to start with a chiral proline derivative, introduce a protective group, and then perform the necessary functionalization to obtain the desired compound . The reaction conditions often involve the use of chlorotrimethylsilane (TMSCl) in the presence of a base such as triethylamine to facilitate the silylation process.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions where the starting materials are reacted under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-{2-[(Trimethylsilyl)oxy]propan-2-yl}pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to remove the trimethylsilyl group, reverting the compound to its hydroxyl form.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidin-2-ones, while substitution reactions can introduce various functional groups into the pyrrolidine ring .
Aplicaciones Científicas De Investigación
(2S)-2-{2-[(Trimethylsilyl)oxy]propan-2-yl}pyrrolidine has several applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of (2S)-2-{2-[(Trimethylsilyl)oxy]propan-2-yl}pyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilyl group can enhance the compound’s stability and facilitate its binding to specific targets. The pyrrolidine ring’s stereochemistry plays a crucial role in its biological activity, influencing how the compound interacts with enantioselective proteins and other biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine-2-one: A similar compound with a ketone group instead of the trimethylsilyl group.
Pyrrolidine-2,5-dione: Another derivative with two ketone groups, often used in medicinal chemistry.
Uniqueness
(2S)-2-{2-[(Trimethylsilyl)oxy]propan-2-yl}pyrrolidine is unique due to the presence of the trimethylsilyl group, which provides stability and protection during chemical reactions. This makes it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications.
Propiedades
Número CAS |
917773-68-3 |
|---|---|
Fórmula molecular |
C10H23NOSi |
Peso molecular |
201.38 g/mol |
Nombre IUPAC |
trimethyl-[2-[(2S)-pyrrolidin-2-yl]propan-2-yloxy]silane |
InChI |
InChI=1S/C10H23NOSi/c1-10(2,12-13(3,4)5)9-7-6-8-11-9/h9,11H,6-8H2,1-5H3/t9-/m0/s1 |
Clave InChI |
DSDXFYLHHGULCR-VIFPVBQESA-N |
SMILES isomérico |
CC(C)([C@@H]1CCCN1)O[Si](C)(C)C |
SMILES canónico |
CC(C)(C1CCCN1)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


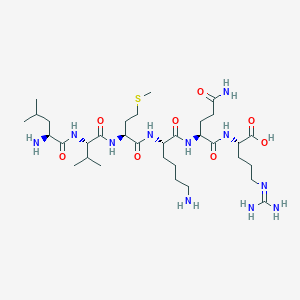

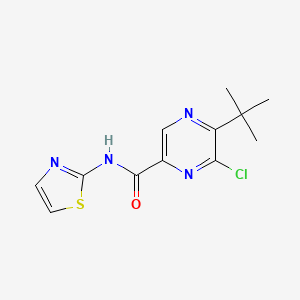

![1H-Pyrrolo[2,3-b]pyridin-4-ol, 3-(2-amino-4-pyrimidinyl)-6-bromo-](/img/structure/B14185086.png)
![Prop-2-en-1-yl (2-{N''-[2-(methylamino)-2-oxoethyl]carbamimidamido}ethyl)carbamate](/img/structure/B14185089.png)
![N-[4-(Trifluoromethyl)phenyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14185098.png)
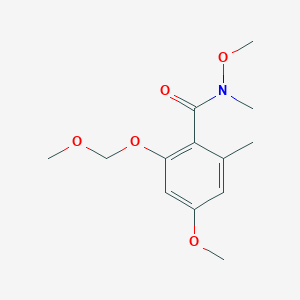
![N-[3-(2-Chlorophenyl)-1H-indazol-6-yl]benzenesulfonamide](/img/structure/B14185111.png)
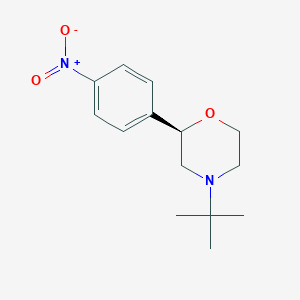
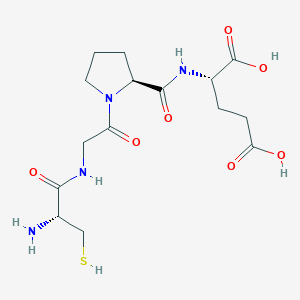
![1,1'-{[2-(Dimethylamino)ethyl]azanediyl}di(propan-2-ol)](/img/structure/B14185123.png)
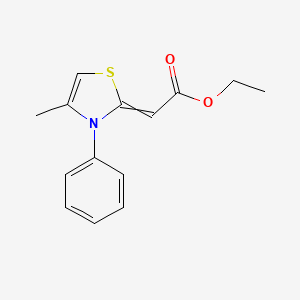
![N-[(2S)-1-Hydroxybutan-2-yl]-2-methylpropanamide](/img/structure/B14185137.png)
